3-Amino-5-methoxypyrazine-2-carbonitrile
Description
3-Amino-5-methoxypyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with amino (−NH₂), methoxy (−OCH₃), and cyano (−CN) groups. Its molecular formula is C₆H₆N₄O, with a molecular weight of 150.14 g/mol. The methoxy group at position 5 distinguishes it from other pyrazine carbonitriles, influencing its electronic properties, solubility, and reactivity.
Properties
CAS No. |
135291-84-8 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.141 |
IUPAC Name |
3-amino-5-methoxypyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c1-11-5-3-9-4(2-7)6(8)10-5/h3H,1H3,(H2,8,10) |
InChI Key |
OLQYDUAWXZYCHI-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C(=N1)N)C#N |
Synonyms |
Pyrazinecarbonitrile, 3-amino-5-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of 3-amino-5-methoxypyrazine-2-carbonitrile with structurally related compounds:
Electronic and Solubility Effects
- Methoxy vs. Methyl: The −OCH₃ group in this compound is electron-donating, increasing solubility in polar solvents compared to the −CH₃ analog. This property may enhance bioavailability in aqueous biological systems .
- Chloro vs. Cyano: Chlorine substituents (e.g., in 3-chloropyrazine-2-carbonitrile) reduce basicity but improve stability under acidic conditions, making them suitable for agrochemical formulations .
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